3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one
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Overview
Description
3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 6-chloropyridine-3-carbaldehyde and 3-fluoro-4-methanesulfonylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials due to its electronic properties.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-1-(3-fluorophenyl)prop-2-en-1-one
- 3-(4-Methoxyphenyl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one
- 3-(6-Chloropyridin-3-yl)-1-(4-methanesulfonylphenyl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, 3-(6-Chloropyridin-3-yl)-1-(3-fluoro-4-methanesulfonylphenyl)prop-2-en-1-one stands out due to the presence of both the 6-chloropyridinyl and 3-fluoro-4-methanesulfonylphenyl groups
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-1-(3-fluoro-4-methylsulfonylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFNO3S/c1-22(20,21)14-6-4-11(8-12(14)17)13(19)5-2-10-3-7-15(16)18-9-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVNSFWKTVBFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(=O)C=CC2=CN=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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